molecular formula C9H9BrF2 B2586405 5-Bromo-1-(difluoromethyl)-2,3-dimethylbenzene CAS No. 2166605-13-4

5-Bromo-1-(difluoromethyl)-2,3-dimethylbenzene

Cat. No.: B2586405
CAS No.: 2166605-13-4
M. Wt: 235.072
InChI Key: RXZNINRYMWFXDA-UHFFFAOYSA-N
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Description

5-Bromo-1-(difluoromethyl)-2,3-dimethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a bromine atom, two methyl groups, and a difluoromethyl group attached to a benzene ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(difluoromethyl)-2,3-dimethylbenzene typically involves the bromination of 1-(difluoromethyl)-2,3-dimethylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent such as carbon tetrachloride or chloroform, and the reaction is conducted at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of tubular reactors for diazotization reactions, followed by bromination, can improve the stability and yield of the final product . This method also offers advantages such as reduced reaction time, energy savings, and enhanced safety, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(difluoromethyl)-2,3-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include the corresponding methyl-substituted benzene derivatives.

Scientific Research Applications

5-Bromo-1-(difluoromethyl)-2,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(difluoromethyl)-2,3-dimethylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(difluoromethyl)-2,3-dimethylbenzene
  • 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
  • N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

This compound is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both bromine and difluoromethyl groups makes it a valuable intermediate in the synthesis of various complex molecules, offering versatility in chemical transformations .

Properties

IUPAC Name

5-bromo-1-(difluoromethyl)-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZNINRYMWFXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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